molecular formula C5H13B B074052 Borane, diethylmethyl- CAS No. 1115-07-7

Borane, diethylmethyl-

Cat. No. B074052
CAS RN: 1115-07-7
M. Wt: 83.97 g/mol
InChI Key: SCQZSLIVUXEOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Borane, diethylmethyl- is a chemical compound that is widely used in scientific research applications. It is a colorless liquid that is highly reactive and is primarily used as a reducing agent in various chemical reactions.

Mechanism of Action

Borane, diethylmethyl- acts as a reducing agent by donating a hydride ion to the substrate. The hydride ion is transferred to the carbonyl group of the substrate, which results in the reduction of the carbonyl group to an alcohol. The mechanism of action of borane, diethylmethyl- is similar to that of other boranes.
Biochemical and Physiological Effects:
Borane, diethylmethyl- has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and can cause skin irritation and eye damage upon contact. It is also toxic when ingested or inhaled and can cause respiratory distress.

Advantages and Limitations for Lab Experiments

Borane, diethylmethyl- is a highly reactive reducing agent that is widely used in various chemical reactions. It is advantageous because it is relatively inexpensive and easy to handle. However, it has limitations in terms of its toxicity and reactivity. It requires careful handling and storage to prevent accidents.

Future Directions

There are several future directions for the research on borane, diethylmethyl-. One possible direction is to study its potential use as a reducing agent in the synthesis of new organic compounds. Another direction is to investigate its potential use in catalytic reactions. Additionally, further studies are needed to determine its biochemical and physiological effects and to develop safer handling and storage methods.

Synthesis Methods

Borane, diethylmethyl- can be synthesized by the reaction of lithium aluminum hydride with diethyl methyl amine. The reaction is carried out in anhydrous ether under inert conditions. The product is then purified by distillation under reduced pressure.

Scientific Research Applications

Borane, diethylmethyl- is widely used in scientific research applications. It is used as a reducing agent in various chemical reactions, such as the reduction of ketones, aldehydes, and esters. It is also used in the synthesis of organic compounds, such as alcohols, amines, and ethers.

properties

CAS RN

1115-07-7

Product Name

Borane, diethylmethyl-

Molecular Formula

C5H13B

Molecular Weight

83.97 g/mol

IUPAC Name

diethyl(methyl)borane

InChI

InChI=1S/C5H13B/c1-4-6(3)5-2/h4-5H2,1-3H3

InChI Key

SCQZSLIVUXEOKQ-UHFFFAOYSA-N

SMILES

B(C)(CC)CC

Canonical SMILES

B(C)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.